molecular formula C22H24N2O B094446 Tropirine CAS No. 19410-02-7

Tropirine

Cat. No.: B094446
CAS No.: 19410-02-7
M. Wt: 332.4 g/mol
InChI Key: DPNODNPIXASWQY-RPIYSHSISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:

    Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.

    Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.

    Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tropirine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of alcohols or amines.

    Substitution: Produces various substituted derivatives of this compound.

Scientific Research Applications

Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Tropirine can be compared with other radiosensitizers and compounds with similar structures:

Properties

CAS No.

19410-02-7

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene

InChI

InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22?

InChI Key

DPNODNPIXASWQY-RPIYSHSISA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4

SMILES

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4

Canonical SMILES

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4

Related CAS

17929-04-3 (maleate[1:1])

Synonyms

((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
BS 7723
tropirine
tropirine maleate (1:1)

Origin of Product

United States

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